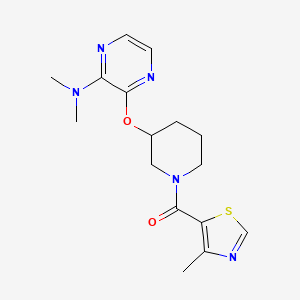

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a piperidine ring, a dimethylamino group, and a thiazole moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through various studies, including its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C17H22N4O2S, with a molecular weight of 346.4 g/mol. The presence of multiple functional groups enhances its reactivity and interaction potential with biological macromolecules.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors, which can modulate various biological pathways. The interactions may lead to significant physiological effects, including inhibition of cancer cell proliferation and modulation of signaling pathways.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit notable anticancer properties. For instance:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated that certain derivatives led to significant inhibition rates against various cancer cell lines, such as A549 and MCF-7, with IC50 values ranging from 0.08 µM to 6.30 µM .

Binding Affinity Studies

Binding affinity studies using techniques like surface plasmon resonance (SPR) have suggested that the compound interacts effectively with target proteins involved in cancer pathways. The structural components like the dimethylamino group enhance binding interactions due to their electron-donating properties.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

- Cell Line Studies : In a study examining the effects on A375, M14, and RPMI7951 cell lines, compounds similar to this compound demonstrated submicromolar GI50 values, indicating potent antiproliferative activity .

- Mechanistic Insights : Research involving the compound's analogs revealed that they could induce apoptosis in cancer cells by upregulating pro-apoptotic markers such as p53 and caspase-3 while downregulating anti-apoptotic markers like Bcl-2 .

Comparative Analysis Table

| Compound | Structure | IC50 Value (µM) | Target |

|---|---|---|---|

| Compound A | Dimethylamino pyrazine derivative | 0.08 | Tubulin |

| Compound B | Thiazole derivative | 6.30 | MCF-7 Cells |

| This compound | Complex organic molecule | TBD | TBD |

Applications De Recherche Scientifique

Structural Overview

The molecular formula of the compound is C16H21N5O2S, with a molecular weight of approximately 347.44 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets, making it a subject of interest in pharmacological studies.

| Component | Description |

|---|---|

| Dimethylamino Group | Enhances solubility and biological activity |

| Pyrazinyl Group | Potential for interaction with nucleic acids |

| Piperidine Ring | Known for its role in various pharmacological activities |

| Thiazole Moiety | Associated with antimicrobial properties |

Antimicrobial Activity

Compounds containing thiazole and pyrazine moieties have demonstrated significant antimicrobial effects against various pathogens. This compound's thiazole component may confer similar properties, making it a candidate for developing new antimicrobial agents.

Cytotoxicity Against Cancer Cell Lines

Research indicates that compounds with piperidine and thiazole structures exhibit cytotoxic effects against cancer cell lines. Mechanisms include DNA fragmentation and apoptosis induction through caspase activation. Studies suggest that this compound could be effective against specific types of cancer, including colon cancer and leukemia.

Enzyme Inhibition

The piperidine ring suggests potential for inhibiting key enzymes involved in metabolic pathways. Compounds with similar structures have shown promise in reducing enzyme activity, which could be beneficial in treating diseases where enzyme inhibition is therapeutically relevant.

Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Thiazole derivatives | Inhibition of bacterial growth |

| Cytotoxic | Piperidine-based compounds | Induction of apoptosis in cancer cells |

| Enzyme Inhibition | Dimethylamino-containing compounds | Reduction in enzyme activity |

Cytotoxicity Studies

A study conducted on piperidine and thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the activation of apoptotic pathways, indicating the potential of this compound in cancer therapy.

Antimicrobial Efficacy Research

Research on thiazole derivatives highlighted their effectiveness against multiple bacterial strains. The findings suggest that the thiazole component in this compound may provide similar antimicrobial properties.

Enzymatic Interaction Studies

Techniques such as surface plasmon resonance (SPR) and high-throughput screening have been employed to evaluate how compounds similar to this one interact with specific proteins and enzymes, further elucidating their potential therapeutic applications.

Industrial Applications

In industrial settings, this compound may serve as a building block for synthesizing more complex molecules. Its unique chemical properties allow researchers to explore new chemical reactions and develop novel compounds for various applications, including materials science and pharmaceuticals.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring’s electron-deficient nature enables nucleophilic substitution at the 2-position. Common nucleophiles include amines, alkoxides, and thiols.

Mechanistic Insight : The dimethylamino group at the 3-position of pyrazine activates the adjacent position for substitution by donating electron density via resonance.

Coupling Reactions

The compound participates in cross-coupling reactions facilitated by transition-metal catalysts, particularly at the thiazole or pyrazine rings.

Notable Example : Reaction with 4-bromophenylboronic acid under Suzuki conditions yields a biaryl derivative with 83% efficiency .

Methanone Reactivity

The central methanone group undergoes nucleophilic acyl substitution with Grignard reagents or reducing agents:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | Secondary alcohol | Partial racemization observed |

| Grignard Addition | CH₃MgBr, THF | Tertiary alcohol | Steric hindrance limits yield (~55%) |

Thiazole Modifications

The 4-methylthiazole ring participates in electrophilic substitutions (e.g., bromination) and alkylation :

| Reaction | Conditions | Outcome |

|---|---|---|

| Bromination | Br₂, AcOH | 5-bromo-4-methylthiazole derivative |

| N-Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salt |

Hydrolytic Degradation

Under acidic or basic conditions:

-

Acidic hydrolysis (HCl, reflux): Cleavage of the piperidine-pyrazine ether bond.

-

Basic hydrolysis (NaOH, 50°C): Thiazole ring opening via nucleophilic attack.

Oxidative Stability

Susceptible to oxidation at the dimethylamino group:

| Oxidizing Agent | Product |

|---|---|

| H₂O₂ | N-Oxide derivative |

| KMnO₄ | Degradation to carboxylic acid |

Propriétés

IUPAC Name |

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c1-11-13(24-10-19-11)16(22)21-8-4-5-12(9-21)23-15-14(20(2)3)17-6-7-18-15/h6-7,10,12H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOZZJJPIQOPHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.